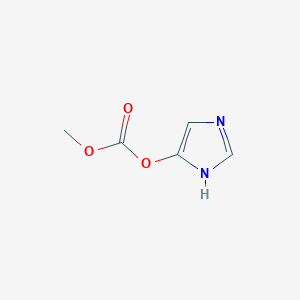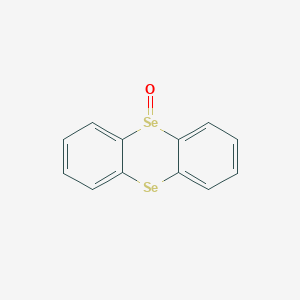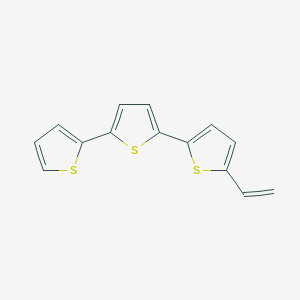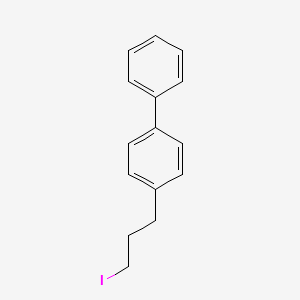
4-(3-Iodopropyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Iodopropyl)-1,1’-biphenyl is an organic compound characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl with 1,3-diiodopropane under specific conditions. One common method is the N-alkylation of 1,1’-biphenyl with 1,3-diiodopropane, which proceeds at room temperature. The reaction can be carried out in a solvent-free environment, making it a more environmentally friendly approach .
Industrial Production Methods
Industrial production of 4-(3-Iodopropyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
4-(3-Iodopropyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds .
科学研究应用
4-(3-Iodopropyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is used in the synthesis of materials with specific properties, such as liquid crystals and polymers
作用机制
The mechanism of action of 4-(3-Iodopropyl)-1,1’-biphenyl depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the biphenyl structure can facilitate π-π interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
- 1-(3-Iodopropyl)-4-(trifluoromethoxy)benzene
- 3-Iodopropylbenzene
- 3-Iodopropionic acid
Uniqueness
4-(3-Iodopropyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This makes it particularly useful in applications requiring strong molecular interactions, such as in the design of pharmaceuticals and advanced materials .
属性
CAS 编号 |
145589-50-0 |
|---|---|
分子式 |
C15H15I |
分子量 |
322.18 g/mol |
IUPAC 名称 |
1-(3-iodopropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15I/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI 键 |
HAOIFRWDOBSHPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)

![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
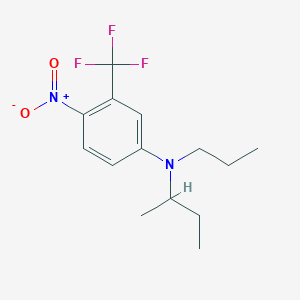
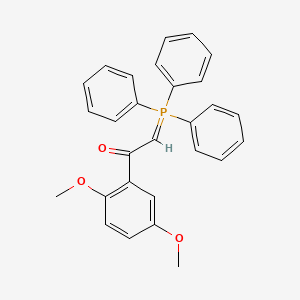
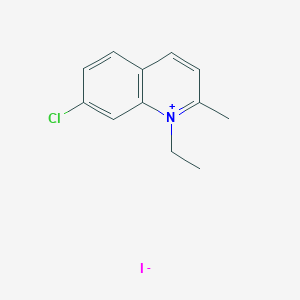

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
